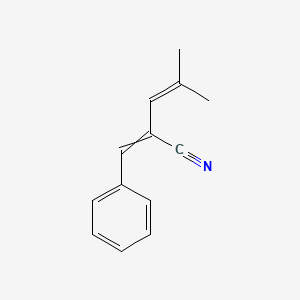
2-Benzylidene-4-methylpent-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4-methylpent-3-enenitrile is an organic compound characterized by a benzylidene group attached to a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-methylpent-3-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts like hydrotalcites has been explored to make the process more environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylidene-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidene-4-methylpent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Benzylidene-4-methylpent-3-enenitrile exerts its effects involves interaction with various molecular targets. For instance, its potential anticancer activity is linked to the inhibition of matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis . The compound may also interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanone: Similar in structure but with different substituents, leading to varied chemical and biological properties.
2-Benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide: Another structurally related compound with distinct reactivity and applications.
Uniqueness: 2-Benzylidene-4-methylpent-3-enenitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
243119-08-6 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-benzylidene-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C13H13N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
YPPFWGFQAOTAPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=CC1=CC=CC=C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















